molecular formula C20H23FN4O2 B2740342 7-Fluoro-2-methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415516-69-5

7-Fluoro-2-methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2740342
CAS No.: 2415516-69-5
M. Wt: 370.428
InChI Key: HEZUZBMSZKOOTE-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a fluoro group, a methyl group, and a piperidinylmethyl group linked to an oxazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide

The piperidinylmethyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinazolinone core. The final step involves the formation of the oxazole ring, which can be accomplished through cyclization reactions involving the appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone core and the piperidinylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions include N-oxide derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinone compounds.

Scientific Research Applications

7-Fluoro-2-methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and oxazole groups play a crucial role in enhancing the binding affinity and specificity of the compound to its targets. The compound can modulate various biological pathways, leading to its observed effects in biochemical and pharmacological studies.

Comparison with Similar Compounds

    Levofloxacin Related Compound E: This compound shares structural similarities with the quinazolinone core and fluoro substitution.

    Imidazole Derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.

Uniqueness: 7-Fluoro-2-methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring linked to the piperidinylmethyl group further distinguishes it from other similar compounds.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-13-22-19-9-16(21)3-4-18(19)20(26)25(13)10-15-5-7-24(8-6-15)11-17-12-27-14(2)23-17/h3-4,9,12,15H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZUZBMSZKOOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=COC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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